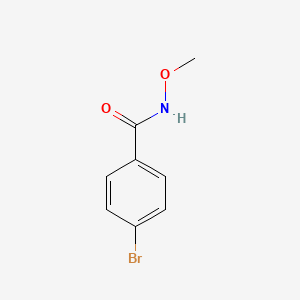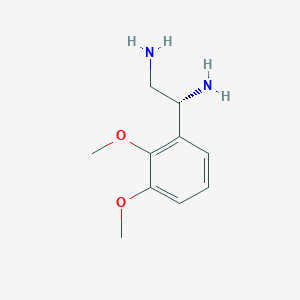![molecular formula C10H9BO4 B13043823 Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is an organoboron compound with the molecular formula C₁₀H₉BO₄ and a molecular weight of 203.99 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a boron atom integrated into a benzoxaborinine ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols .
Applications De Recherche Scientifique
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile compound for various chemical and biological applications . The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is unique due to its specific ring structure and the presence of a boron atom, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C10H9BO4 |
|---|---|
Poids moléculaire |
203.99 g/mol |
Nom IUPAC |
methyl 1-hydroxy-2,1-benzoxaborinine-8-carboxylate |
InChI |
InChI=1S/C10H9BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-6,13H,1H3 |
Clé InChI |
RFWFKBVUUZBAKN-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC=C2C(=O)OC)C=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



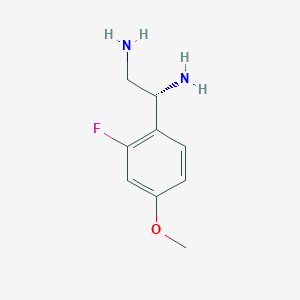


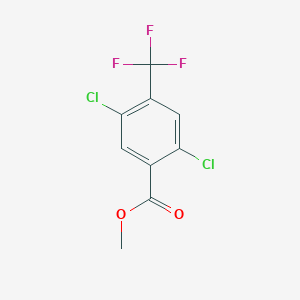

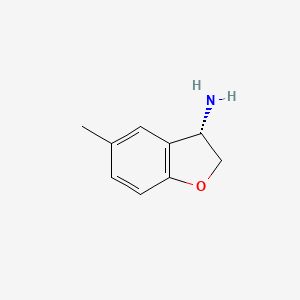
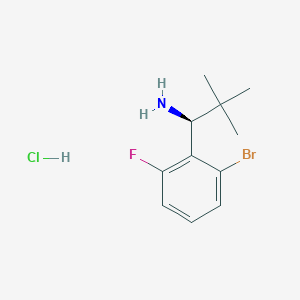
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
